n-Hexadecanoyl coenzyme a lithium salt

Catalog No.
S3356250
CAS No.
188174-64-3
M.F
C37H65LiN7O17P3S
M. Wt
1011.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-Hexadecanoyl coenzyme a lithium salt

CAS Number

188174-64-3

Product Name

n-Hexadecanoyl coenzyme a lithium salt

IUPAC Name

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-(2-hexadecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate

Molecular Formula

C37H65LiN7O17P3S

Molecular Weight

1011.9 g/mol

InChI

InChI=1S/C37H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44;/h24-26,30-32,36,47-48H,4-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52);/q;+1/p-1/t26-,30-,31-,32+,36-;/m1./s1

InChI Key

BSAYABVAJQBKKB-NNGKVBCISA-M

SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

Isomeric SMILES

[Li+].CCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O

N-Hexadecanoyl coenzyme A lithium salt, also known as palmitoyl coenzyme A lithium salt, is a biochemical compound characterized by its long-chain fatty acid structure. It consists of a hexadecanoyl group (C16) covalently linked to coenzyme A, forming a thioester bond. The chemical formula for this compound is C37H65N7O17P3SxLi+\text{C}_{37}\text{H}_{65}\text{N}_{7}\text{O}_{17}\text{P}_{3}\text{S}\cdot x\text{Li}^{+} with a molecular weight of approximately 1004.94 g/mol (free acid basis) . This compound plays a critical role in lipid metabolism and is involved in various biochemical pathways.

  • Fatty Acid Metabolism: It acts as an acyl donor in the synthesis of complex lipids, facilitating the transfer of the hexadecanoyl group to various substrates.
  • Beta-Oxidation: The compound undergoes beta-oxidation to produce acetyl coenzyme A, which can enter the citric acid cycle for energy production .
  • S-Palmitoylation: This compound is involved in post-translational modifications through S-palmitoylation, where it attaches to cysteine residues on proteins, affecting their localization and function .

N-Hexadecanoyl coenzyme A lithium salt exhibits significant biological activity:

  • Role in Sphingolipid Biosynthesis: It is a precursor for sphingolipid synthesis, contributing to the formation of sphingosine and other related lipids, which are crucial for cell membrane integrity and signaling .
  • Influence on Protein Function: Through palmitoylation, this compound modulates the activity and localization of numerous proteins, including G-proteins, thereby influencing signal transduction pathways .
  • Metabolic Regulation: It plays a role in regulating metabolic processes by serving as an energy source and participating in lipid signaling pathways .

The synthesis of n-hexadecanoyl coenzyme A lithium salt can be achieved through several methods:

  • Chemical Synthesis:
    • The compound can be synthesized by reacting hexadecanoic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide (DCC), followed by lithium salt formation.
  • Enzymatic Synthesis:
    • Enzymatic methods involve the use of acyl-CoA synthetases that catalyze the conversion of hexadecanoic acid to n-hexadecanoyl coenzyme A. This method is often preferred for its specificity and efficiency.
  • Extraction from Natural Sources:
    • N-Hexadecanoyl coenzyme A can also be isolated from biological tissues where it naturally occurs as part of metabolic processes.

N-Hexadecanoyl coenzyme A lithium salt has various applications across different fields:

  • Biochemical Research: It is widely used in studies involving lipid metabolism, protein modification, and enzyme assays.
  • Pharmaceutical Development: The compound is explored for its potential therapeutic applications in metabolic disorders and diseases related to lipid metabolism.
  • Cell Biology: It serves as a tool for investigating cellular signaling pathways and membrane dynamics due to its role in protein palmitoylation .

Research on n-hexadecanoyl coenzyme A lithium salt has revealed several important interactions:

  • Protein Interactions: Studies have shown that palmitoylation affects protein interactions within cellular membranes, influencing signaling cascades and cellular responses.
  • Inhibition Studies: The compound has been used to study the inhibition effects on enzymes such as citrate synthase, providing insights into metabolic regulation during egg activation in newts .
  • Complex Formation: Interaction studies have demonstrated how this compound can form complexes with other biomolecules, impacting their stability and function.

N-Hexadecanoyl coenzyme A lithium salt shares structural and functional similarities with other acyl-CoA derivatives. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
N-Octanoyl Coenzyme A Lithium SaltC₃₉H₇₁N₇O₁₇P₃S·xLi⁺Shorter carbon chain (C8), involved in similar metabolic pathways.
N-Dodecanoyl Coenzyme A Lithium SaltC₄₃H₈₁N₇O₁₇P₃S·xLi⁺Medium-chain fatty acid (C12), different metabolic implications.
N-Tetradecanoyl Coenzyme A Lithium SaltC₄₅H₈₃N₇O₁₇P₃S·xLi⁺Longer carbon chain (C14), similar applications but varied kinetics.

Uniqueness

N-Hexadecanoyl coenzyme A lithium salt is unique due to its specific role in sphingolipid biosynthesis and its extensive involvement in post-translational modifications through palmitoylation. Its long-chain structure allows it to interact with various cellular components more effectively than shorter or longer chain counterparts.

Dates

Modify: 2023-08-19

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